molecular formula C9H16Cl2N2O B562861 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride CAS No. 86177-06-2

2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride

Cat. No.: B562861
CAS No.: 86177-06-2
M. Wt: 239.14
InChI Key: MBGDVTGCCQHEPJ-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is known for its applications in various fields, including organic synthesis, material science, and medicinal chemistry .

Scientific Research Applications

2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride typically involves the reaction of 4-aminophenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-[(Ethylamino)methyl]-4-aminophenol-[d5] Dihydrochloride: A deuterated form used in metabolic research.

    4-Aminophenol: A precursor in the synthesis of various pharmaceuticals and dyes.

    Ethylamine: A simple amine used in organic synthesis.

Uniqueness

2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable salts and its reactivity make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-amino-2-(ethylaminomethyl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGDVTGCCQHEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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